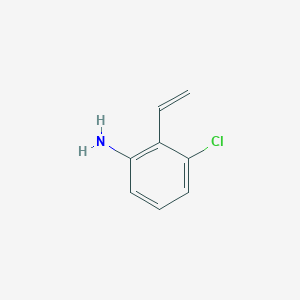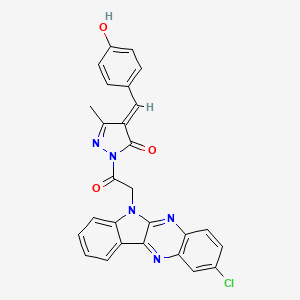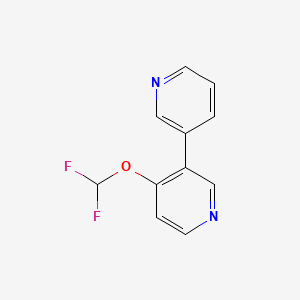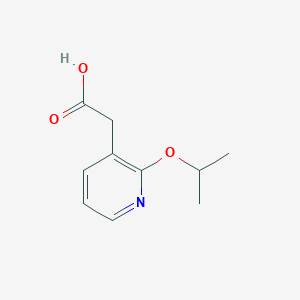
3-Chloro-2-vinylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-vinylaniline is an organic compound characterized by a chloro group and a vinyl group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-vinylaniline typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloroaniline.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Reactors: Large-scale reactors to handle the Heck reaction efficiently.
Continuous Flow Systems: These systems can enhance the reaction efficiency and product yield.
Automated Purification: Industrial processes often use automated systems for purification to ensure consistency and high purity of the final product.
化学反应分析
Types of Reactions: 3-Chloro-2-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form 2-vinylaniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: 2-Vinylaniline.
Substitution Products: Various substituted anilines depending on the nucleophile used.
科学研究应用
3-Chloro-2-vinylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs.
Industry: It is used in the production of dyes, polymers, and other materials.
作用机制
The mechanism by which 3-Chloro-2-vinylaniline exerts its effects depends on its chemical structure:
Molecular Targets: The chloro and vinyl groups can interact with various enzymes and receptors, influencing biological pathways.
Pathways Involved: It can participate in electrophilic aromatic substitution reactions, affecting cellular processes and metabolic pathways.
相似化合物的比较
2-Chloroaniline: Lacks the vinyl group, making it less reactive in certain synthetic applications.
3-Chloroaniline: Similar structure but without the vinyl group, leading to different reactivity and applications.
2-Vinylaniline:
Uniqueness: 3-Chloro-2-vinylaniline’s combination of chloro and vinyl groups provides unique reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
属性
分子式 |
C8H8ClN |
|---|---|
分子量 |
153.61 g/mol |
IUPAC 名称 |
3-chloro-2-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1,10H2 |
InChI 键 |
LHKHVKMCVNGBGL-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=CC=C1Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)

![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)



![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)


